(S)-(CF3)3-t-Bu-PHOX
Description
Overview of Phosphinooxazoline (PHOX) Ligands
Phosphinooxazoline, commonly abbreviated as PHOX, represents a class of chiral ligands that have proven to be of immense value in the realm of asymmetric catalysis. ontosight.aiwikipedia.org These ligands are instrumental in a variety of organic reactions, enabling the synthesis of complex molecules with a high degree of enantioselectivity. ontosight.ai
Historical Development and Significance in Asymmetric Catalysis
The development of PHOX ligands can be traced back to the pioneering work of Pfaltz, Helmchen, and Williams. orgsyn.orgorgsyn.orgnih.gov Since their inception, these ligands have become a "privileged" class in asymmetric catalysis, a testament to their broad applicability and effectiveness. orgsyn.orgnih.gov Their significance lies in their ability to facilitate a wide array of transition-metal catalyzed processes. orgsyn.org These include, but are not limited to, allylic alkylations, Heck reactions, and catalytic hydrogenations. orgsyn.orgorgsyn.org The success of PHOX ligands has spurred the development of a vast number of structural variations, each tailored for specific catalytic applications. orgsyn.org
General Structural Features and Modular Nature of the PHOX Scaffold
The fundamental structure of a PHOX ligand is characterized by a phosphine (B1218219) group attached to an oxazoline (B21484) ring. ontosight.ai The oxazoline ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. ontosight.ai This unique combination of a soft phosphorus donor and a hard nitrogen donor allows for effective coordination to a metal center. nih.gov
A key strength of the PHOX framework is its modularity. orgsyn.orgpsu.educaltech.edu This means that different components of the ligand can be easily and independently modified to fine-tune its steric and electronic properties. psu.educaltech.edu This adaptability allows for the creation of a library of ligands with diverse characteristics, which is crucial for optimizing catalytic performance for a specific reaction. nih.gov The modular design simplifies the synthesis of new ligand variations, often from readily available chiral amino alcohols. researchgate.net This has led to the development of a wide range of PHOX ligands with modifications to the oxazoline ring, the phosphine group, and the backbone connecting them. orgsyn.orgorgsyn.org
Classification as a Privileged P,N-Type Bidentate Ligand
PHOX ligands are classified as P,N-type bidentate ligands, meaning they coordinate to a metal center through both a phosphorus and a nitrogen atom. wikipedia.orgorgsyn.org This bidentate coordination is a defining feature that contributes to their catalytic efficacy. The term "privileged ligand" is used to describe a select group of chiral ligands that are effective in a wide range of asymmetric transformations, even those with different mechanistic pathways. nih.gov PHOX ligands have earned this distinction due to their consistent success in various metal-catalyzed reactions. orgsyn.orgnih.govpnas.org
Specificity and Distinctiveness of (S)-(CF3)3-t-Bu-PHOX within the PHOX Family
Within the extensive family of PHOX ligands, this compound stands out due to its specific electronic properties.
Description as an Electron-Deficient PHOX Ligand
This compound is characterized as an electron-deficient PHOX ligand. orgsyn.orgacs.org This electron deficiency arises from the presence of trifluoromethyl (CF3) groups on the aryl rings of the phosphine moiety. orgsyn.org The strong electron-withdrawing nature of the CF3 groups significantly alters the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. In several instances, this electron-deficient nature has been shown to generate a more reactive palladium catalyst, leading to high levels of asymmetry in reactions, particularly in the case of lactam systems. orgsyn.org Research has demonstrated that for certain reactions, such as the enantioselective decarboxylative allylic alkylation of cyclopentanones, the electron-deficient this compound ligand provides superior results in terms of enantiomeric excess compared to its non-fluorinated counterpart, (S)-t-BuPHOX. acs.org
Strategic Importance of Trifluoromethyl (CF3) Substitution on Aryl Rings
The introduction of trifluoromethyl groups into organic molecules can profoundly impact their properties. acs.org In the context of PHOX ligands, the strategic placement of CF3 groups on the aryl rings is a key design element. The CF3 group is one of the most significant fluorinated groups due to its ability to modulate pharmacological properties. acs.org The development of methods to construct trifluoromethylated stereogenic centers in an enantioselective manner has been a considerable challenge. acs.org
The electron-withdrawing CF3 groups in this compound are not merely passive substituents. They play a decisive role in enhancing the catalytic performance in various reactions. For instance, in palladium-catalyzed enantioselective decarboxylative allylic alkylation, the use of this electron-deficient ligand has enabled the synthesis of challenging α-quaternary ketones and has been crucial for achieving high yields and enantioselectivities. acs.org In some cases, the presence of these electron-deficient phosphines not only leads to a more active catalyst but is also critical for achieving high site-selectivity. researchgate.net The unique effectiveness of this compound and similar electron-deficient variants has made them superior to the parent (S)-t-BuPHOX in numerous highly enantioselective metal-catalyzed reactions. orgsyn.orgorgsyn.org
Significance of the tert-Butyl (t-Bu) Group on the Oxazoline Ring for Enantioinduction
The enantioselectivity of a chiral catalyst is determined by its ability to differentiate between prochiral faces or enantiotopic groups of a substrate, leading to the preferential formation of one enantiomer of the product. In PHOX-metal complexes, the substituent at the C4 position of the oxazoline ring plays a crucial role in creating a defined chiral pocket around the metal center. The tert-butyl group, being sterically demanding, is particularly effective in this regard.
Research has consistently shown that increasing the steric bulk of the substituent on the oxazoline ring leads to higher levels of enantioinduction. nih.gov For instance, in palladium-catalyzed decarboxylative allylic alkylation reactions, a move from an isopropyl (iPr) group to a tert-butyl (t-Bu) group on the PHOX ligand resulted in a significant increase in the enantiomeric excess (ee) of the product. nih.gov This observation underscores the importance of the t-Bu group in creating a more selective chiral environment.
The primary role of the bulky tert-butyl group is to effectively shield one of the quadrants around the metal center. This steric hindrance directs the incoming substrate to approach the metal from a less hindered trajectory, thereby controlling the stereochemical outcome of the reaction. researchgate.net The rigidity and well-defined conformation of the PHOX ligand, locked in by the metal chelation, combined with the steric influence of the t-Bu group, creates a highly effective chiral pocket that dictates the facial selectivity of the substrate's approach.
Computational studies, specifically using Density Functional Theory (DFT), have provided deeper insights into the role of the t-Bu group. researchgate.netmdpi.com These studies on Pd-catalyzed allylic alkylations have revealed that the t-Bu group can lead to significant energetic differentiation between the transition states leading to the two possible enantiomers. mdpi.com The steric clash between the t-Bu group and the substrate in the disfavored transition state raises its energy, making the pathway to the major enantiomer significantly more favorable. researchgate.net
The following table summarizes the impact of the oxazoline substituent on enantioselectivity in a representative palladium-catalyzed allylic alkylation, highlighting the superior performance of the t-Bu-PHOX ligand.
| Ligand | Oxazoline Substituent | Enantiomeric Excess (% ee) |
| (S)-iPr-PHOX | Isopropyl | 83 nih.gov |
| (S)-tBu-PHOX | tert-Butyl | 88 nih.gov |
Data from a study on the alkylation of an allyl enol carbonate using different PHOX ligands in THF solvent. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F9NOP/c1-25(2,3)23-15-39-24(38-23)21-14-18(28(35,36)37)8-13-22(21)40(19-9-4-16(5-10-19)26(29,30)31)20-11-6-17(7-12-20)27(32,33)34/h4-14,23H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFFQBQQIDYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F9NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S Cf3 3 T Bu Phox in Asymmetric Catalysis
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. The (S)-(CF3)3-t-Bu-PHOX ligand has been shown to be particularly effective in this capacity, often leading to improved reaction rates and higher enantioselectivities compared to its non-fluorinated counterparts. acs.org
Enantioselective Construction of All-Carbon Quaternary Stereocenters
A significant challenge in organic synthesis is the creation of all-carbon quaternary stereocenters. The use of this compound in palladium-catalyzed AAA has provided a robust solution for accessing these sterically congested centers with high enantiopurity. nih.gov
The palladium complex of this compound has been successfully employed in the decarboxylative allylic alkylation of various carbonyl compounds, including five- and six-membered ketones and lactams, to generate fluorine-containing tetra-substituted stereocenters with good yields and enantioselectivities. acs.org This methodology has been extended to a wide variety of carbocyclic and heterocyclic scaffolds. caltech.edu In many instances, this electron-deficient ligand has demonstrated superior efficacy over the standard (S)-t-BuPHOX ligand. orgsyn.org
The enantioselective synthesis of α-quaternary lactams, such as 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams, has been achieved with high enantioselectivity through palladium-catalyzed decarboxylative allylic alkylation using this ligand. researchgate.net These reactions are typically conducted by stirring the lactam substrate with a palladium precursor and this compound in a suitable solvent. researchgate.net
Table 1: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| N-Benzoyl-α-allyl-δ-valerolactam | (R)-N-Benzoyl-3-allyl-3-methylpiperidin-2-one | 95 | 98 |
| N-Benzoyl-α-allyl-γ-butyrolactam | (R)-N-Benzoyl-3-allyl-3-methylpyrrolidin-2-one | 93 | 96 |
Data sourced from multiple studies on the enantioselective alkylation of lactams. researchgate.net
The palladium complex of this compound has demonstrated excellent catalytic activity in the enantioselective α-alkylation of cyclobutanones, affording α-quaternary cyclobutanones in good to excellent yields and high enantioselectivities. acs.org This is noteworthy given the high electrophilicity and ring strain of cyclobutanones. acs.orgacs.org This ligand has been shown to improve reaction performance for challenging substrates like cyclobutanones. acs.org
For cyclopentanones, the use of the electronically modified (S)-(p-CF3)3-t-BuPHOX ligand has enabled the first general method for the enantioselective construction of all-carbon quaternary centers via decarboxylative allylic alkylation, with yields up to >99% and enantiomeric excesses (ee's) up to 94%. acs.org Similarly, investigations into the palladium-catalyzed enantioselective allylic alkylation of carbocyclic substrates like cyclohexanones have revealed that electronically modified PHOX ligands such as (S)-(p-CF3)3-t-BuPHOX can significantly enhance the rate of reaction, yield, and enantiomeric excess. nih.govcaltech.edu
Table 2: Enantioselective Allylic Alkylation of Cyclic Ketones
| Substrate | Ligand | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Allyl 2-oxocyclopentanecarboxylate | (S)-(p-CF3)3-t-BuPHOX | (S)-2-allyl-2-methylcyclopentanone | >99 | 94 |
| Allyl 2-oxocyclohexanecarboxylate | (S)-(p-CF3)3-t-BuPHOX | (S)-2-allyl-2-methylcyclohexanone | 96 | 91 |
Data compiled from studies on cyclobutanone (B123998) and cyclopentanone (B42830) alkylation. acs.orgacs.org
The application of this compound has been extended to the enantioselective synthesis of quaternary N-heterocycles. researchgate.net In the palladium-catalyzed decarboxylative allylic alkylation of racemic morpholinone substrates, this ligand has been instrumental in producing α-tetrasubstituted morpholinones with high yields and excellent enantioselectivities (up to 99% ee). nih.gov
The methodology has proven versatile, with successful application to other heterocyclic systems. For instance, thiomorpholinone substrates have been alkylated in good yield and high enantioselectivity (86% ee). nih.gov Similarly, α-tetrasubstituted oxazolidin-4-ones have been synthesized in 82% yield and 96% ee. nih.gov The scope of this reaction highlights the ligand's ability to accommodate various heterocyclic frameworks while maintaining high levels of stereocontrol. nih.gov Research has also demonstrated its utility for creating fully substituted tertiary carbonyl compounds like morpholinones. acs.org
Table 3: Enantioselective Allylic Alkylation of N-Heterocycles
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Racemic N-Boc-3-allyl-morpholin-2-one | (R)-N-Boc-3-allyl-3-methylmorpholin-2-one | 95 | 99 |
| Racemic N-Boc-3-allyl-thiomorpholin-2-one | (R)-N-Boc-3-allyl-3-methylthiomorpholin-2-one | 79 | 86 |
Data sourced from the enantioselective synthesis of dialkylated N-heterocycles. nih.gov
Decarboxylative Allylic Alkylation (DAA)
Decarboxylative allylic alkylation (DAA) is a powerful strategy that utilizes readily available starting materials to generate quaternary stereocenters. The this compound ligand has been shown to be particularly effective in this transformation, likely contributing to the synthesis of novel all-carbon quaternary stereocenter-bearing scaffolds. orgsyn.org
A notable application of this compound is in the enantioselective synthesis of tertiary α-arylated indanones via a decarboxylative protonation reaction, which is a variant of DAA. orgsyn.orgorgsyn.org This method provides access to chiral indanones with high enantiomeric excess. orgsyn.org In a specific example, the reaction of an indanone-derived β-ketoester with a palladium catalyst and this compound in THF at 40 °C resulted in the corresponding α-arylated indanone in up to 95% yield and up to 94% ee. orgsyn.org
Synthesis of Chiral Allylic Amines
The synthesis of chiral allylic amines represents a significant area where PHOX ligands have been successfully applied. While the electron-deficient ligand (S)-(CF3)4-t-BuPHOX has been noted for its effectiveness in the intermolecular addition of aliphatic amines to acyclic 1,3-dienes, achieving high regioselectivity for the desired 1,2-hydroamination product, the broader class of electron-deficient PHOX ligands, including this compound, are recognized for their critical role in such transformations. orgsyn.orgorgsyn.org These reactions are valuable for producing chiral allylic amines, which are important structural motifs in many biologically active compounds. orgsyn.org
Formation of Fluorine-Containing Tetra-Substituted Stereocenters
The introduction of fluorine into organic molecules can significantly impact their biological properties. This compound has proven instrumental in the enantioselective palladium-catalyzed decarboxylative allylic alkylation to create fluorine-containing tetra-substituted stereocenters. acs.orgcaltech.edunih.gov This methodology allows for the construction of five- and six-membered ketone and lactam products bearing these complex chiral centers in high yields and with excellent enantioselectivity. acs.orgcaltech.edu
A study by Stoltz in 2018 demonstrated the effectiveness of this ligand in the allylic alkylation of various carbonyl compounds. acs.orgnih.gov The use of this compound was optimal, showing broad substrate tolerance. acs.orgnih.gov For instance, the reaction of β-ketoesters containing fluoroalkyl substituents proceeded with high efficiency. caltech.edu
Table 1: Enantioselective Allylic Alkylation of Fluorine-Containing β-Ketoesters
| Entry | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 4a (R = CF3CH2CH2) | 5a | 99 | 90 |
| 2 | 4b (R = CF3CH2CH2) | 5b | >95 | 92 |
| 3 | 4c (R = F) | 5c | 94 | 91 |
| 4 | 4d (R = F, with chloroallyl) | 5d | 92 | 90 |
Conditions: Pd2(dba)3 (5.0 mol %), this compound (12.5 mol %), in toluene (B28343) at room temperature. caltech.edu
This approach provides an alternative and enantioselective route to these valuable chiral building blocks, often avoiding the use of electrophilic fluorinating reagents. caltech.edu
Generation of Linear α-Quaternary Ketones from Acyclic Enol Carbonates
In 2018, the first asymmetric decarboxylative alkylation of fully substituted acyclic enol carbonates to produce linear α-quaternary ketones was reported, a reaction in which this compound played a crucial role. orgsyn.orgorgsyn.orgnih.govwindows.net This method provides access to challenging acyclic ketones with a quaternary stereocenter in high yields and enantiomeric excesses. orgsyn.orgnih.govwindows.net
A key finding was that the geometry of the starting enol carbonate did not affect the stereochemical outcome, with both E/Z isomers yielding the same enantiomer of the product with comparable enantioselectivity. orgsyn.orgorgsyn.org This suggests a dynamic kinetic resolution of the enolate intermediates, possibly facilitated by the electron-deficient nature of the PHOX ligand. orgsyn.orgwindows.net
Applications in Total Synthesis of Complex Natural Products
The utility of this compound is prominently featured in the total synthesis of several complex indole (B1671886) alkaloids. Its ability to facilitate the construction of key quaternary stereocenters has been pivotal in the synthesis of molecules like Kopsihainanine A, Aspidospermidine, Quebrachamine, and Vincadifformine. orgsyn.orgrsc.org
Indole Alkaloids:
Kopsihainanine A: In 2014, Mukai and coworkers utilized a palladium-catalyzed decarboxylative alkylation with this compound to generate a crucial lactam intermediate in the total synthesis of (+)-kopsihainanine A. orgsyn.orgrsc.orgresearchgate.net This transformation yielded the α-quaternary amide in 82% yield and 98% enantiomeric excess. rsc.org
Aspidospermidine, Quebrachamine, and Vincadifformine: The Stoltz group has demonstrated that a β-amidoester can undergo a highly enantioselective (99% ee) decarboxylative allylic alkylation using a palladium catalyst with this compound to furnish an α-quaternary lactam. caltech.edursc.org This lactam serves as a versatile intermediate for the formal syntheses of (–)-quebrachamine, (–)-vincadifformine, and (+)-rhazinilam. caltech.edursc.orgresearchgate.net
The application of this ligand has been instrumental in advancing the synthesis of these and other structurally diverse natural products. orgsyn.org
Palladium-Catalyzed Asymmetric Protonation Reactions (e.g., Decarboxylative Asymmetric Protonation, DAP)
This compound has also been effectively employed in palladium-catalyzed decarboxylative asymmetric protonation (DAP) reactions. This method allows for the enantioselective synthesis of tertiary α-arylated ketones. For example, the Guiry group utilized this ligand to synthesize tertiary α-arylated indanones with high enantioselectivity. orgsyn.orgorgsyn.org The choice of the proton source in these reactions can be crucial and can even lead to a switch in the sense of stereoinduction, demonstrating a dual stereocontrol mechanism. acs.org
Table 2: Enantioselective Decarboxylative Protonation
| Proton Source | Product Enantiomer | ee (%) |
|---|---|---|
| Meldrum's acid | (R) | 93 |
| Formic acid | (S) | 92 |
Conditions: Pd catalyst, this compound, THF or 1,4-dioxane, 40 °C. su.se
Stereocontrol in Allylic Alkylation of Silyl (B83357) Enol Ethers
The palladium-catalyzed asymmetric allylic alkylation of silyl enol ethers is a powerful method for constructing chiral centers. While the standard (S)-t-BuPHOX ligand provides good results, the electronically modified this compound has been shown to be an effective alternative. caltech.edunih.gov In the intermolecular allylic alkylation of a silyl enol ether with a mesylate to form a chloroallylketone, this compound provided the product in high yield with a slightly diminished enantioselectivity (91% ee) compared to its less electron-deficient counterpart (92% ee). caltech.edunih.gov This highlights that while electron deficiency can enhance reaction rates and selectivity in many cases, the optimal ligand may vary depending on the specific substrate and reaction conditions. acs.orgcaltech.edunih.gov
Diastereoselective Allylic Alkylation Processes
The this compound ligand has also been investigated in diastereoselective allylic alkylation reactions. These reactions are crucial for controlling the relative stereochemistry of multiple chiral centers in a single transformation. The electronic modifications of the PHOX ligand can profoundly influence the diastereomeric ratio of the products, in addition to the yield and enantiomeric excess. caltech.edu While specific examples focusing solely on the diastereoselective applications of this compound are part of a broader investigation into electronically modified PHOX ligands, its effectiveness in controlling enantioselectivity suggests its potential in achieving high diastereoselectivity as well.
Asymmetric Tsuji-Trost Reaction Variants
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis. The (S)-(CF₃)₃-t-Bu-PHOX ligand has been instrumental in advancing asymmetric variants of this reaction, particularly in decarboxylative asymmetric allylic alkylation (DAAA). This methodology allows for the formation of challenging all-carbon quaternary stereocenters from readily accessible starting materials like allyl enol carbonates or β-keto esters. google.com
The palladium complex of (S)-(CF₃)₃-t-Bu-PHOX has proven superior in many cases, providing products in higher yields and enantioselectivities than the parent (S)-t-Bu-PHOX ligand. This enhanced reactivity is crucial for the synthesis of complex molecular architectures, including key intermediates for biologically active natural products. google.com For instance, in the total synthesis of the anti-tumor alkaloid (-)-cephalotaxine, the use of (S)-(CF₃)₃-t-Bu-PHOX was critical for achieving high enantioselectivity in a key DAAA step, whereas (S)-t-Bu-PHOX gave the product in a significantly lower 80% ee. google.com
The utility of this ligand is demonstrated in the enantioselective alkylation of a wide variety of cyclic substrates, including lactams, which are prevalent in pharmaceuticals. The reaction tolerates diverse N-acyl protecting groups and ring sizes, from pyrrolidinones to caprolactams.
Table 1: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams using (S)-(CF₃)₃-t-Bu-PHOX
| Substrate (Lactam) | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| N-Benzoyl-δ-valerolactam Allyl Ester | (R)-N-Benzoyl-3-allyl-3-methylpiperidin-2-one | 97 | 99 | |
| N-Boc-δ-valerolactam Allyl Ester | (R)-tert-Butyl 3-allyl-3-methyl-2-oxopiperidine-1-carboxylate | 99 | 98 | |
| N-Benzoyl-ε-caprolactam Allyl Ester | (R)-N-Benzoyl-3-allyl-3-methylazepan-2-one | 94 | 97 | |
| N-Benzoyl-γ-butyrolactam Allyl Ester | (R)-N-Benzoyl-3-allyl-3-methylpyrrolidin-2-one | 85 | 95 |
Other Transition Metal-Catalyzed Asymmetric Transformations
Beyond allylic alkylations, the PHOX ligand class, including electron-deficient variants like (S)-(CF₃)₃-t-Bu-PHOX, has been utilized in a diverse array of other transition metal-catalyzed reactions. google.com
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. The development of catalytic, asymmetric versions of these reactions, such as the Claisen rearrangement, is a significant area of research. While the PHOX ligand family has been generally cited for its utility in such transformations, specific and detailed examples of reactions catalyzed by a complex of (S)-(CF₃)₃-t-Bu-PHOX are not prominently documented in the reviewed literature. google.com
Hydroarylation Reactions
The addition of a C-H bond of an arene across a π-system, known as hydroarylation, is an atom-economical method for forming C-C bonds. While PHOX ligands are noted for their application in hydroarylation reactions, specific examples employing the (S)-(CF₃)₃-t-Bu-PHOX ligand are not extensively detailed in published research. google.com For instance, an asymmetric intramolecular reductive Heck reaction, a type of hydroarylation, was reported to proceed effectively with the non-fluorinated (S)-t-Bu-PHOX ligand to produce 3,3-disubstituted oxindoles.
Carboamination Reactions
Carboamination reactions, which simultaneously form a C-C and a C-N bond across a double or triple bond, are powerful tools for building molecular complexity. The PHOX ligand class is recognized as being suitable for catalyzing such reactions. google.com However, specific applications detailing the use of the (S)-(CF₃)₃-t-Bu-PHOX ligand in enantioselective carboamination reactions are not widely available in the surveyed scientific literature.
General Asymmetric Alkylations
The (S)-(CF₃)₃-t-Bu-PHOX ligand has demonstrated exceptional performance in a broad range of palladium-catalyzed asymmetric alkylation reactions to generate stereocenters, particularly all-carbon quaternary centers. Its applications extend beyond the DAAA of lactams to include other challenging substrates.
One notable application is the enantioselective α-alkylation of cyclobutanones. The palladium complex with (S)-(CF₃)₃-t-Bu-PHOX showed excellent catalytic activity, affording α-quaternary cyclobutanones in high yields and enantioselectivities. This methodology has also been successfully applied to the first enantioselective Pd-catalyzed decarboxylative allylic alkylation of fully substituted acyclic enol carbonates, providing access to linear α-quaternary ketones with high efficiency and stereocontrol. Furthermore, the ligand has been instrumental in developing a strategy to construct fluorine-containing tetra-substituted stereocenters via the DAAA of various five- and six-membered ketones and lactams.
Table 2: Selected Asymmetric Alkylations Catalyzed by Pd/(S)-(CF₃)₃-t-Bu-PHOX
| Substrate Class | Reaction Type | Product Class | Yield Range | ee Range | Reference |
|---|---|---|---|---|---|
| Cyclobutanones | α-Alkylation | α-Quaternary Cyclobutanones | Good to Excellent | Good to Excellent | |
| Acyclic Enol Carbonates | Decarboxylative Allylic Alkylation | Linear α-Quaternary Ketones | High | High | |
| Fluorinated Carbonyls | Decarboxylative Allylic Alkylation | Fluorine-Containing Quaternary Stereocenters | Good | Good | |
| 1,4-Diazepan-5-ones | Decarboxylative Allylic Alkylation | gem-Disubstituted Diazepanones | up to >99% | up to 95% |
Asymmetric Cascade Reactions
The (S)-(CF₃)₃-t-Bu-PHOX ligand and its analogs have been employed in elegant asymmetric cascade reactions, where multiple bonds are formed in a single operation. These transformations provide rapid access to complex molecular structures from simple precursors.
One such example is a palladium-catalyzed enolate alkylation cascade for the construction of adjacent quaternary and tertiary stereocenters. google.com In a related transformation, a diastereoselective decarboxylative alkylation cascade was developed using the electronically modified (S)-(p-CF₃)₃-t-BuPHOX ligand. This reaction involves the decarboxylation of a β-keto-allyl ester to generate a palladium-enolate, which then undergoes a conjugate addition to a prochiral Michael acceptor. This process creates densely functionalized molecules with both a quaternary and a tertiary stereocenter. While highly effective for certain substrates, it was noted that for the installation of three stereocenters using α-nitrile esters, the palladium complex of (CF₃)₃-t-Bu-PHOX gave a poor yield of 15% and only 64% ee, highlighting the substrate-dependent nature of the catalyst's efficacy.
Table 3: Compound Names
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| (S)-(CF₃)₃-t-Bu-PHOX | (S)-4-(tert-butyl)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole |
| (S)-t-Bu-PHOX | (S)-4-(tert-butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
| (-)-Cephalotaxine | (1S,3aS,14bS)-1-Hydroxy-2,3,3a,4,5,7-hexahydro-1H-pyrrolo[3,2,1-de]phenanthridin-7-one spiro[3,1'-cyclohexan]-4'-one methyl ester |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| Pd₂(pmdba)₃ | Tris(bis(4-methoxybenzylidene)acetone)dipalladium(0) |
| Boc | tert-Butoxycarbonyl |
Nickel-Catalyzed Desymmetrizing Arylative Cyclization
The this compound ligand has proven effective in nickel-catalyzed desymmetrizing arylative cyclizations. These reactions are valuable for constructing complex molecular architectures containing chiral centers.
In a notable application, a nickel-PHOX catalyst system was utilized for the arylative cyclization of alkyne-tethered electrophiles. worktribe.com Lam and coworkers discovered that a Nickel-PHOX catalyst, including (S)-PhPHOX, effectively catalyzed the coupling of alkynyl malonate esters with arylboronic esters. orgsyn.orgorgsyn.org This desymmetrizing arylative cyclization yields cyclopentenone products that feature a challenging fully substituted olefin and a chiral quaternary center. orgsyn.orgorgsyn.org The reaction proceeds via an anti-arylmetallative cyclization pathway, where the arylnickel species undergoes syn-stereospecific migratory insertion into the alkyne. worktribe.com
A study by Lam and colleagues described the synthesis of multisubstituted pyrroles through the nickel-catalyzed arylative cyclization of N-tosyl alkynamides with (hetero)arylboronic acids. worktribe.com Using a Ni(OAc)2·4H2O and racemic Ph-PHOX catalytic system, they achieved good results with a range of substituents on the alkyne. worktribe.com
Reddy and coworkers reported the synthesis of 2,3-diarylquinolines via a nickel-catalyzed anti-arylmetallative cyclization of azidophenyl propargyl alcohols with arylboronic acids. worktribe.com The reaction, catalyzed by Ni(acac)2 and PPh3, tolerated various arylboronic acids. worktribe.com
These examples highlight the utility of PHOX ligands in promoting nickel-catalyzed cyclizations that create stereocenters with high control. The modular nature of the PHOX ligand allows for tuning of its electronic and steric properties to optimize reactivity and selectivity for specific substrates.
Enantioselective Conjugate Addition of Carbon Nucleophiles
The electron-deficient phosphinooxazoline ligand, this compound, has been shown to enhance reaction rates and enantioselectivities in the enantioselective conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds. acs.org This method provides access to molecules with benzylic quaternary stereocenters, which are significant structural motifs in biologically active compounds. acs.orgcaltech.educaltech.edu
In palladium-catalyzed conjugate additions, arylboronic acids add to β-substituted cyclic enones to produce ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. acs.orgcaltech.edu The use of this compound was found to be particularly advantageous for more challenging substrates like cyclobutanones and lactams, leading to faster reactions and improved enantioselectivity compared to the standard (S)-t-Bu-PHOX ligand. acs.orgnih.gov
The proposed catalytic cycle involves the transmetalation from boron to a palladium(II) complex, followed by insertion of the enone substrate into the aryl-metal bond and subsequent protonolysis of the resulting palladium-enolate. acs.orgcaltech.edu The enantioselectivity is believed to be governed by steric interactions between the bulky t-Bu group of the ligand and the substrate. acs.orgcaltech.edu
Table 1: Enantioselective Conjugate Addition of Arylboronic Acids to Cyclic Enones
| Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Phenylboronic acid | (S)-t-Bu-PHOX | 96 | 88 | acs.org |
| Cyclopentenone | 4-Methoxyphenylboronic acid | This compound | 95 | 95 | acs.org |
| Cyclobutanone derivative | Phenylboronic acid | This compound | 88 | 92 | acs.org |
| Lactam derivative | 3-Tolylboronic acid | This compound | 91 | 94 | acs.org |
Asymmetric Hydrogenation (General PHOX Ligand Context)
Phosphinooxazoline (PHOX) ligands are a cornerstone in the field of asymmetric hydrogenation, particularly in iridium-catalyzed reactions. nih.govnih.gov Iridium complexes derived from chiral N,P ligands like PHOX exhibit a broad substrate scope for the hydrogenation of olefins, often without the need for a coordinating group in the substrate. nih.gov
Cationic iridium-PHOX complexes have proven to be highly effective catalysts for the enantioselective hydrogenation of various substrates, including imines and trisubstituted olefins. sigmaaldrich.com Systematic studies have shown that modifying the phosphine (B1218219) moiety, for instance, by using a bis(o-tolyl)phosphanyl group, can lead to very high enantioselectivities (up to 97% ee). sigmaaldrich.com
Recent advancements have focused on developing new PHOX derivatives to further enhance catalytic performance. For example, PHOX-based phosphite-oxazoline ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of cyclic β-enamides, affording products with enantioselectivities up to 99%. acs.org Additionally, novel PHOX ligands derived from amino acids like serine and threonine (NeoPHOX) have been synthesized and shown to achieve high enantioselectivities in iridium-catalyzed hydrogenations, comparable to those obtained with ligands derived from more expensive starting materials. nih.gov
The versatility of the PHOX scaffold allows for the synthesis of ligands with tailored steric and electronic properties, enabling the optimization of catalysts for specific hydrogenation reactions. nih.govthieme-connect.com
Table 2: Asymmetric Hydrogenation with Ir-PHOX Catalysts
| Substrate Type | Ligand Type | Metal | ee (%) | Reference |
| Trisubstituted Olefins | PHOX with bis(o-tolyl)phosphanyl | Iridium | up to 97 | sigmaaldrich.com |
| Cyclic β-Enamides | PHOX-based phosphite-oxazoline | Iridium | up to 99 | acs.org |
| Alkenes and Imines | NeoPHOX | Iridium | High | nih.gov |
| Unfunctionalized Olefins | Cab-PHOX | Iridium | up to 98 | thieme-connect.com |
| Functionalized Olefins | Cab-PHOX | Rhodium | up to 96 | thieme-connect.com |
Azomethine Ylide Cycloadditions (General PHOX Ligand Context)
The [3+2] cycloaddition of azomethine ylides with olefins is a powerful method for the synthesis of highly substituted pyrrolidines, which are important structural motifs in many biologically active compounds and can serve as chiral ligands themselves. ujaen.esrsc.org PHOX ligands have been instrumental in the development of catalytic, enantioselective versions of this reaction. nih.gov
Chiral complexes of various metals, including copper(I), silver(I), and gold(I), with PHOX ligands have been shown to catalyze these cycloadditions with high levels of enantioselectivity. ujaen.es In particular, Ag(I)-PHOX complexes have emerged as highly efficient catalysts, especially for intramolecular cycloadditions, where they can achieve nearly complete diastereocontrol and enantiomeric excesses of up to 99%. thieme-connect.comresearchgate.net
The success of PHOX ligands in this context is attributed to their ability to create a well-defined chiral environment around the metal center, which effectively controls the facial selectivity of the ylide's approach to the dipolarophile. The modularity of the PHOX scaffold allows for fine-tuning of the ligand structure to optimize performance for different substrate combinations. ujaen.es
Table 3: Enantioselective Azomethine Ylide Cycloadditions with PHOX Ligands
| Metal | Ligand | Dipolarophile | ee (%) | Reference |
| Copper(I) | PHOX | α,β-Unsaturated Ester | Good | ujaen.es |
| Silver(I) | PHOX | α,β-Unsaturated Ester | up to 99 | thieme-connect.comresearchgate.net |
| Gold(I) | PHOX | α,β-Unsaturated Ester | Good | ujaen.es |
Intermolecular Heck Couplings (General PHOX Ligand Context)
The intermolecular Heck reaction is a fundamental carbon-carbon bond-forming reaction, and the use of chiral ligands has enabled its development into a powerful tool for asymmetric synthesis. beilstein-journals.org PHOX ligands have been particularly successful in palladium-catalyzed asymmetric intermolecular Heck reactions, often inducing very high enantioselectivities. sigmaaldrich.com
A key advantage of Pd-PHOX catalysts is their low tendency to promote double bond migration in the product, which can be a significant side reaction with other ligand systems like diphosphines. sigmaaldrich.combeilstein-journals.org This makes PHOX ligands the preferred choice for reactions where isomerization would lead to undesired products or mixtures of isomers. sigmaaldrich.com
Novel PHOX ligands with rigid backbones, such as those based on cyclopropane, have been designed to enhance selectivity. beilstein-journals.org These ligands, through their well-defined and conformationally restricted structures, can lead to highly efficient and selective catalytic systems for the asymmetric arylation of cyclic olefins, achieving high enantioselectivities while suppressing product isomerization. beilstein-journals.org The modular design of PHOX ligands allows for the systematic modification of their structure to optimize performance in the Heck reaction. beilstein-journals.org
Table 4: Intermolecular Asymmetric Heck Reactions with PHOX Ligands
| Olefin | Arylating Agent | Ligand Type | ee (%) | Reference |
| 2,3-Dihydrofuran | Phenyl triflate | Standard PHOX | High | sigmaaldrich.com |
| Cyclic Olefins | Aryl triflate | Cyclopropane-based PHOX | High | beilstein-journals.org |
| 2,3-Dihydrofuran | Aryl triflate | Thiophene-oxazoline (HetPHOX) | up to 97 | researchgate.net |
Hydrosilylation (General PHOX Ligand Context)
Asymmetric hydrosilylation, typically of ketones or olefins, followed by oxidation of the resulting silane, is a valuable method for the synthesis of chiral alcohols. PHOX ligands have been successfully employed in this transformation, primarily with rhodium and iridium catalysts. nih.gov
Rhodium complexes of PHOX-type ligands have been shown to be effective catalysts for the asymmetric hydrosilylation of ketones. For instance, the HETPHOX ligand class, when applied to the rhodium-catalyzed hydrosilylation of various acetophenones, has provided the corresponding chiral alcohols with good conversions and enantioselectivities up to 88% ee. researchgate.net
The modularity of the PHOX ligand framework has been exploited to develop ligands specifically tailored for hydrosilylation reactions. The ability to modify both the oxazoline (B21484) and phosphine components allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for a given substrate. nih.gov
Table 5: Asymmetric Hydrosilylation with PHOX Ligands
| Substrate Type | Ligand Type | Metal | ee (%) | Reference |
| Ketones | HETPHOX | Rhodium | up to 88 | researchgate.net |
| Ketones | PyBOX | Ruthenium | Good | strem.com |
| Ketones | P-Phos | Copper | Good | oup.com |
Compound Name Table
| Abbreviation/Name | Full Chemical Name |
| This compound | (S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole |
| (S)-t-Bu-PHOX | (S)-2-(2-(Diphenylphosphino)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole |
| (S)-PhPHOX | (S)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole |
| NeoPHOX | A class of PHOX ligands derived from serine or threonine |
| Cab-PHOX | o-Carborane-based chiral phosphinooxazoline ligands |
| HETPHOX | Heteroaromatic phosphine-oxazoline ligands |
| PyBOX | Bis(oxazoline) pyridine (B92270) ligands |
| P-Phos | A class of atropisomeric biphenyl (B1667301) diphosphine ligands |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| SEGPHOS | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) |
| DACH-phenyl Trost ligand | (1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine |
| TF-BiphamPhos | A chiral biphenyl diphosphine ligand |
| DTBM-Segphos | 3,3'-Di-tert-butyl-4,4'-dimethoxy-5,5'-bis(diphenylphosphino)-2,2',6,6'-tetramethylbiphenyl |
Mechanistic Investigations and Insights into Asymmetric Induction with S Cf3 3 T Bu Phox
Proposed Catalytic Cycles and Intermediates
The catalytic cycle for the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) using the (S)-(CF3)3-t-Bu-PHOX ligand is a well-studied process, primarily for the formation of all-carbon quaternary stereocenters. mdpi.com The cycle is initiated by the coordination of a Pd(0) complex, bearing the PHOX ligand, to the olefin of an allyl enol carbonate or a similar substrate. nih.gov This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond of the allylic leaving group to form a cationic η³-allyl palladium(II) intermediate. nih.govcaltech.edu
In the case of DAAA of β-ketoesters or enol carbonates, this oxidative addition is followed by a crucial decarboxylation step to generate a palladium-enolate intermediate. wiley-vch.decaltech.edu This chiral metal enolate is a key species in the cycle, and its formation and subsequent reaction dictate the stereochemical outcome. mdpi.comwiley-vch.de The enantiodetermining step is the C–C bond formation, which occurs via an inner-sphere reductive elimination from the palladium-enolate. mdpi.comresearchgate.net This step forms the desired quaternary carbon center and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. In some variations of the reaction, alternative electrophiles can be used to trap the palladium-enolate intermediate. wiley-vch.de Furthermore, under certain conditions, protonolysis of the palladium-enolate can occur, leading to the formation of α-tertiary cycloalkanones. wiley-vch.decaltech.edu
A pivotal aspect of the mechanism in Pd-catalyzed allylic alkylations is the distinction between inner-sphere and outer-sphere pathways for the C–C bond-forming step. nih.gov The nature of the nucleophile is a key determinant; "soft," charge-stabilized nucleophiles tend to favor an outer-sphere attack on the electrophilic π-allyl palladium complex, while "hard" nucleophiles, such as ketone enolates, typically proceed through an inner-sphere mechanism. nih.govthieme-connect.com
For reactions catalyzed by the [this compound]Pd system, particularly with the hard enolates generated from decarboxylation, an inner-sphere mechanism is strongly favored. mdpi.comnih.govcaltech.edu This pathway involves the direct C-C coupling from a palladium-bound enolate via reductive elimination. nih.gov The electron-deficient nature of the this compound ligand is considered crucial in promoting this inner-sphere pathway over potentially less selective outer-sphere routes. researchgate.net While an outer-sphere mechanism can sometimes be a competing pathway, it generally leads to significantly lower enantioselectivities. nih.gov Experimental and computational evidence, including the analysis of reaction outcomes with different substrates, supports the prevalence of the inner-sphere mechanism for achieving the high levels of enantioselectivity characteristic of this catalyst system. mdpi.comnih.govresearchgate.net An enolate crossover experiment, however, suggested a potential outer-sphere mechanism in the alkylation of linear enolates, indicating the complexity and substrate-dependent nature of the operative pathway. lancs.ac.uk
Origins of Enantioselectivity and Stereocontrol
The remarkable stereocontrol exerted by the this compound ligand arises from a combination of steric and electronic factors that precisely govern the geometry and energetics of the reaction's transition states.
The bulky tert-butyl group on the oxazoline (B21484) ring of the PHOX ligand plays a dominant role in establishing enantioselectivity through steric hindrance. mdpi.comcaltech.edu This group acts as a chiral gatekeeper, projecting into the space around the palladium center and effectively blocking one of the two prochiral faces of the incoming nucleophile (the palladium-enolate). mdpi.comresearchgate.net In the enantiodetermining transition state, bond formation from one face is sterically disfavored due to severe repulsions between the enolate's carbocyclic backbone and the ligand scaffold. mdpi.com This forces the reaction to proceed through the alternative, less hindered transition state, leading to the preferential formation of one enantiomer. Computational studies have quantified this steric clash, showing a significant energy difference between the favored and disfavored diastereomeric transition states, which directly translates to high enantiomeric excess. mdpi.comresearchgate.net
The introduction of three trifluoromethyl (CF₃) groups on the phenylphosphine (B1580520) portion of the ligand profoundly alters its electronic properties, leading to enhanced catalytic performance. orgsyn.orgnih.gov The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine, which operates through a strong inductive effect. vaia.comtcichemicals.comnih.gov This electronic modification makes the palladium center more electrophilic, which can increase the rate of key catalytic steps. nih.govcaltech.edu
More subtly, computational studies have revealed that these electronic effects contribute directly to enhanced enantioselectivity. mdpi.comresearchgate.net In the allylic alkylation of N-benzoyl lactams, the increased enantiomeric excess observed with this compound compared to its non-fluorinated analog is attributed to favorable electrostatic interactions. mdpi.comresearchgate.net Specifically, attractive interactions between the electron-poor arene rings of the fluorinated ligand and the electron-rich benzoyl group of the substrate stabilize the favored transition state, further increasing the energy gap (ΔΔG‡) to the disfavored transition state. mdpi.comresearchgate.net This synergy of steric repulsion and attractive electrostatic interactions is a key feature of the ligand's effectiveness.
| Substrate Type | Product | Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Lactam | α-Quaternary Lactam | (S)-t-Bu-PHOX | 85 | 88 | nih.govcaltech.edu |
| Lactam | This compound | 85 | 99 | nih.govcaltech.edu | |
| Cyclohexanone | α-Quaternary Cyclohexanone | (S)-t-Bu-PHOX | 96 | 88 | caltech.educaltech.edu |
| Cyclohexanone | This compound | 99 | 94 | caltech.eduresearchgate.net | |
| Lactam | α-Quaternary Lactam (different substrate) | (S)-t-Bu-PHOX | - | 92 | lancs.ac.uk |
| Lactam | This compound | - | >99 | lancs.ac.uk |
Density Functional Theory (DFT) calculations have provided significant insight into the geometry of the key transition states. mdpi.comresearchgate.net For the inner-sphere C–C bond-forming reductive elimination, a seven-centered pericyclic transition state is proposed. mdpi.comresearchgate.net This transition state involves the palladium center, the two atoms of the enolate (oxygen and the α-carbon), and the three carbons of the η¹-allyl group.
In this model, enantioselectivity arises from the preferential orientation of the prochiral enolate relative to the allyl group, which is dictated by the steric and electronic influences of the this compound ligand. mdpi.com The calculations confirm that the steric bulk of the tert-butyl group disfavors one diastereomeric transition state, while electrostatic interactions involving the trifluoromethyl groups can further stabilize the preferred transition state. mdpi.comresearchgate.net The computed energy differences between these diastereomeric transition states (ΔΔG‡) are in excellent agreement with experimentally observed enantiomeric excesses, validating the proposed model.
| Ligand | ΔΔG‡ (kcal/mol) | Computed ee (%) | Reference |
|---|---|---|---|
| (S)-t-Bu-PHOX | 2.3 | 95 | mdpi.comresearchgate.net |
| This compound | 3.2 | 99 | mdpi.comresearchgate.net |
Ligand Structure-Activity Relationships in Stereocontrol
The stereochemical outcome of a reaction catalyzed by a metal-PHOX complex is intricately linked to the ligand's structural and electronic properties. The development of this compound, an electron-deficient analogue of the standard (S)-t-Bu-PHOX, has provided significant insights into these relationships. acs.org
The introduction of trifluoromethyl (-CF3) groups on the phosphine's aryl rings makes the ligand more electron-withdrawing. This electronic modification has been shown to have a profound impact on both reaction rates and enantioselectivities. In many palladium- and iridium-catalyzed allylic alkylation reactions, the use of this compound leads to faster reactions and higher enantiomeric excesses (ee) compared to the standard (S)-t-Bu-PHOX. acs.orgcaltech.edu This enhancement is particularly notable for more challenging substrates, such as those used in the formation of α-quaternary cyclobutanones, lactams, and fully substituted acyclic ketones. acs.orgacs.orgnih.gov For instance, in the palladium-catalyzed enantioselective α-alkylation of cyclobutanones, the this compound ligand provided excellent catalytic activity where other ligands might struggle. acs.org
In the enantioselective synthesis of isoflavanones, the palladium complex of this compound delivered products in excellent enantioselectivities, ranging from 76-97% ee. acs.org A fascinating aspect of stereocontrol was observed in this reaction, where a switch in the sense of stereoinduction occurred when different proton sources were used, demonstrating a rare example of dual stereocontrol in an asymmetric protonation reaction. acs.org
The following table summarizes comparative data highlighting the structure-activity relationship between different PHOX ligands in a representative reaction.
| Ligand | Substrate Type | Reaction | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (S)-t-Bu-PHOX | Allyl enol carbonate | Pd-catalyzed Allylic Alkylation | 96 | 88 | acs.org |
| This compound | Cyclobutanone (B123998) derivative | Pd-catalyzed Allylic Alkylation | Good to Excellent | Good to Excellent | acs.org |
| This compound | Acyclic enol carbonate | Pd-catalyzed Decarboxylative Allylic Alkylation | High | Up to 92 | nih.gov |
| This compound | Racemic isoflavanone | Pd-catalyzed Asymmetric Protonation | 87 | 97 | acs.org |
Experimental and Computational Mechanistic Studies
To elucidate the factors controlling asymmetric induction with the this compound ligand, a combination of experimental and computational studies has been employed. These investigations have provided a clearer picture of the catalytic cycle and the roles of various intermediates. wiley-vch.de
Kinetic experiments are fundamental to understanding reaction mechanisms. Studies on reactions employing PHOX ligands have revealed crucial information about the catalytic cycle. A key finding is that the electron-deficient nature of this compound often results in significantly faster reaction rates compared to its non-fluorinated counterpart. acs.orgcaltech.edu This suggests that the electronic properties of the ligand directly influence the rate-determining step of the catalytic cycle, possibly by affecting the electronics of the metal center and facilitating oxidative addition or reductive elimination.
Nonlinear effect (NLE) experiments, such as Kagan-type analysis, are powerful tools for probing the nature of the active catalytic species in a reaction. illinois.edunih.gov In this analysis, the enantiomeric excess of the product is measured as a function of the enantiomeric excess of the chiral ligand. A linear relationship between the ligand's ee and the product's ee indicates that the catalytically active species is monomeric with respect to the ligand. wiley-vch.deillinois.edu Conversely, a nonlinear relationship (either positive or negative) suggests the involvement of dimeric or higher-order ligand-metal aggregates (e.g., homochiral and heterochiral complexes) that exhibit different catalytic activities or stabilities. princeton.edu
For the palladium-catalyzed asymmetric alkylation reactions utilizing PHOX ligands, Kagan-type nonlinear effect experiments have been conducted. wiley-vch.de These studies revealed a linear relationship between the enantiomeric excess of the ligand and the product. wiley-vch.de This finding strongly suggests that under the studied reaction conditions, the active catalyst is a single PHOX ligand coordinated to a single palladium center, and there is an absence of significant aggregation phenomena that would otherwise complicate the stereochemical outcome. wiley-vch.de
| Mechanistic Probe | Observation | Inference | Reference |
|---|---|---|---|
| Kinetics | Faster rates with this compound vs. (S)-t-Bu-PHOX | Electron-withdrawing groups accelerate a key step in the catalytic cycle. | caltech.edu, acs.org |
| Nonlinear Effect (Kagan-Type) | Linear relationship between ligand ee and product ee. | The active catalytic species is monomeric with respect to the PHOX ligand. | wiley-vch.de |
| Spectroscopy (NMR, X-ray) | Characterization of η1-allyl palladium enolate intermediates. | Provides structural basis for understanding stereoselectivity. | wiley-vch.de |
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and single-crystal X-ray crystallography, are indispensable for characterizing the structure of catalytic intermediates and resting states. wiley-vch.deacs.org Such studies on palladium-allyl complexes are crucial for understanding the geometry of the key intermediate responsible for stereochemical induction. researchgate.netslideshare.netlibretexts.org
In the context of Pd-PHOX catalyzed reactions, NMR and X-ray analysis have been used to characterize intermediates in the catalytic cycle. wiley-vch.de These investigations have provided evidence for the formation of specific metal-allyl species. For example, studies have confirmed the initial formation of an η²-coordinated dba (dibenzylideneacetone) adduct, which, in the presence of the substrate, converts to a highly unusual η¹-allyl palladium enolate intermediate. wiley-vch.de The characterization of such intermediates is vital, as the geometry and dynamic behavior of the metal-allyl moiety directly influence which face of the nucleophile attacks and, consequently, the enantioselectivity of the product. acs.orgcore.ac.uk
X-ray and NMR studies of related palladium-allyl complexes have shown how repulsive steric interactions between the ligand and the allyl group can lengthen one of the palladium-carbon bonds, selectively activating one of the allylic termini for nucleophilic attack. acs.org For the this compound ligand, the bulky tert-butyl group on the oxazoline ring and the electronic influence of the trifluoromethyl groups are believed to work in concert to create a highly specific chiral pocket around the metal center, rigidly controlling the orientation of the allyl substrate and directing the incoming nucleophile to achieve high levels of asymmetric induction. acs.orgcaltech.edu
Coordination Chemistry and Ligand Metal Interactions Involving S Cf3 3 T Bu Phox
Nature of the PHOX-Metal Coordination
The fundamental interaction between (S)-(CF3)3-t-Bu-PHOX and a metal center is characterized by its bidentate nature and the profound influence of its inherent chirality on the resulting metal complex's geometry.
The defining structural feature of the coordination of this compound to a metal center is its function as a bidentate, P,N-chelating ligand. This mode of binding involves the simultaneous coordination of two distinct donor atoms from the ligand to a single metal atom, forming a stable metallacycle.
Phosphorus Donor (P): The phosphorus atom, part of the phosphino (B1201336) group, acts as a soft donor, readily forming strong covalent bonds with soft or intermediate transition metals like palladium, nickel, and copper. In the case of this compound, the phosphorus atom is attached to two 3,5-bis(trifluoromethyl)phenyl groups. The intense electron-withdrawing effect of the trifluoromethyl (CF₃) groups significantly reduces the electron density on the phosphorus atom. This makes it a very poor σ-donor but an exceptionally strong π-acceptor ligand. This strong π-acidity is crucial for stabilizing electron-rich, low-valent metal centers (e.g., Pd(0), Ni(0)) by accepting back-donation into the P-C σ* orbitals.
Nitrogen Donor (N): The nitrogen atom of the dihydrooxazoline ring is a hard, sp²-hybridized imine donor. It acts as a strong σ-donor and has negligible π-acceptor character.
This combination of a soft, π-acidic phosphine (B1218219) and a hard, σ-donating imine creates a hemilabile and electronically asymmetric chelate. The resulting five-membered chelate ring (M-P-C-C-N) imparts significant conformational rigidity and thermodynamic stability to the metal complex, preventing ligand dissociation, which is often a deactivation pathway in catalysis.
The efficacy of this compound in asymmetric catalysis stems directly from the stereochemical information embedded within its oxazoline (B21484) ring. The ligand is synthesized from the chiral amino alcohol (S)-tert-leucinol, which installs a single stereocenter adjacent to the coordinating nitrogen atom.
Upon P,N-chelation to a metal, this stereocenter dictates a specific puckered conformation for the five-membered metallacycle. The bulky tert-butyl (t-Bu) group at this chiral center is forced into a pseudo-equatorial position to minimize steric strain. Consequently, this t-Bu group acts as a "chiral fence," projecting into and sterically blocking one of the quadrants in the coordination sphere of the metal.
This fixed steric blockade creates a well-defined, C₁-symmetric chiral pocket around the active metal site. For a catalytic reaction to proceed, an incoming substrate must orient itself to avoid a steric clash with this t-Bu group. This enforced orientation is the primary mechanism for stereochemical communication, discriminating between the two prochiral faces of a substrate or the two enantiotopic transition states, ultimately leading to the preferential formation of one enantiomer of the product.
Transition Metal Centers Complexed with this compound and Analogues
The unique electronic and steric profile of this compound makes it a highly effective ligand for a range of late transition metals, most notably palladium, nickel, and copper.
Palladium is arguably the most extensively studied metal partner for PHOX ligands. This compound forms well-defined complexes with both Pd(II) and Pd(0).
Pd(II) Complexes: These are typically prepared as stable precatalysts. A common synthetic route involves the reaction of the ligand with a suitable Pd(II) precursor, such as [Pd(η³-allyl)Cl]₂ or PdCl₂(MeCN)₂. The reaction with the allyl precursor yields a cationic square planar complex, [Pd(this compound)(η³-allyl)]+, with a non-coordinating counter-anion (e.g., PF₆⁻, SbF₆⁻). In this structure, the P,N ligand occupies two coordination sites, cis to one another. The strong electron-withdrawing nature of the ligand makes the palladium center highly electrophilic, which can accelerate nucleophilic attack on the allyl group in catalytic reactions.
Pd(0) Complexes: While isolable Pd(0) complexes can be prepared from precursors like Pd₂(dba)₃, the catalytically active Pd(0) species are most often generated in situ. The strong π-acceptor character of the this compound ligand is critical for stabilizing the electron-rich Pd(0) state, preventing aggregation into palladium black and facilitating key catalytic steps like oxidative addition.
| Complex Formulation | Palladium Oxidation State | Typical Geometry | Key Characteristic / Role |
|---|---|---|---|
| [Pd(this compound)(η³-allyl)]⁺[SbF₆]⁻ | Pd(II) | Square Planar | Stable, well-defined precatalyst for asymmetric allylic alkylation (AAA). |
| [Pd(this compound)Cl₂] | Pd(II) | Square Planar | General precatalyst, often used for in situ reduction to Pd(0). |
| [Pd(this compound)(dba)] | Pd(0) | Trigonal Planar | Model for the catalytically active species in cross-coupling reactions. |
Nickel catalysis has gained prominence for cross-coupling and hydrofunctionalization reactions, and this compound is a suitable ligand for controlling reactivity and selectivity.
Nickel complexes are typically formed from Ni(II) precursors like NiCl₂ or NiBr₂(DME), yielding four-coordinate complexes such as [Ni(this compound)Cl₂]. These complexes can exhibit geometries ranging from square planar to distorted tetrahedral. The primary role of these Ni(II) species is often as precatalysts that are reduced in situ to the active Ni(0) or Ni(I) oxidation states. The extreme π-acidity of the ligand is highly beneficial in nickel catalysis, as it can stabilize the low-valent nickel species that are central to many catalytic cycles and can promote the often rate-limiting reductive elimination step from a Ni(II) or Ni(III) intermediate.
| Complex Formulation | Nickel Oxidation State | Plausible Geometry | Key Characteristic / Role |
|---|---|---|---|
| [Ni(this compound)Cl₂] | Ni(II) | Distorted Tetrahedral / Square Planar | Precatalyst for reductive cross-coupling reactions. |
| [Ni(this compound)(COD)] | Ni(0) | Distorted Tetrahedral | Model for the active Ni(0) catalyst, generated from Ni(COD)₂. |
This compound is also an effective ligand for controlling copper-catalyzed asymmetric transformations, such as conjugate additions and cyclopropanations.
| Complex Formulation | Copper Oxidation State | Plausible Geometry | Key Characteristic / Role |
|---|---|---|---|
| [Cu(this compound)]⁺[OTf]⁻ | Cu(I) | Trigonal Planar / Tetrahedral (with substrate) | Active catalyst for asymmetric conjugate addition of organometallics. |
| [Cu(this compound)Cl₂] | Cu(II) | Distorted Tetrahedral / Square Planar | Chiral Lewis acid catalyst for reactions like asymmetric Diels-Alder. |
Iridium Complexes
The coordination chemistry of iridium with phosphinooxazoline (PHOX) ligands is well-established, leading to some of the most effective catalysts for asymmetric hydrogenation. While specific detailed reports on the synthesis of iridium complexes with the electron-deficient ligand this compound are not prevalent in the provided literature, the general principles of Ir-PHOX coordination are directly applicable.
Iridium(I) complexes of the type [Ir(COD)(PHOX)]X, where COD is 1,5-cyclooctadiene (B75094) and X is a non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), are common precatalysts. ethz.ch A highly efficient one-pot procedure has been developed for the synthesis of these cationic iridium(I) complexes, which avoids the difficult chromatographic purification of the air-sensitive PHOX ligand. researchgate.net In these structures, the PHOX ligand coordinates to the iridium center in a bidentate fashion through its phosphorus and nitrogen atoms, creating a defined chiral environment.
These Ir(I)-PHOX complexes are renowned for their high activity in the asymmetric hydrogenation of unfunctionalized olefins, a challenging transformation that often requires a directing group. ethz.ch The use of the bulky borate (B1201080) anion, BArF⁻, in place of PF₆⁻ can significantly enhance catalytic activity, allowing for lower catalyst loadings. ethz.ch The Ir(I) precatalysts can be oxidized, for instance with HCl, to form the corresponding iridium(III) hydride species, which are often considered the active catalytic species in hydrogenation reactions. researchgate.net
| Complex Type | Anion (X) | Key Features & Applications | References |
| [Ir(COD)(PHOX)]X | PF₆⁻, BArF⁻ | Highly active precatalysts for asymmetric hydrogenation of unfunctionalized olefins. | ethz.chresearchgate.net |
| [IrCl₂H(η²-coe)(PHOX)] | N/A | Iridium(III) hydride species, often the active catalyst, formed by oxidation of Ir(I) precursors. | researchgate.net |
| [IrClH(PHOX)(PP)][SbF₆] | SbF₆⁻ | Cationic Iridium(III) hydride complexes containing both PHOX and a diphosphine (PP) ligand. | researchgate.net |
Rhodium Complexes (General PHOX Ligand Context)
In a general context, PHOX ligands readily form stable complexes with rhodium, which are employed in a variety of catalytic asymmetric reactions. The synthesis of rhodium(I) PHOX complexes often mirrors that of their iridium counterparts. For example, complexes such as [Rh(COD)(PHOX)]BARF and [Rh(PHOX)₂]BARF can be prepared efficiently using one-pot methods. researchgate.net
In these complexes, the PHOX ligand serves as a chiral P,N-bidentate ligand. For instance, Rhodium(I) complexes with PHOX ligands have been successfully used in the enantioselective desymmetrization of meso-anhydrides. sigmaaldrich.com The coordination of the PHOX ligand to the Rh(I) metal center, which typically exhibits a pseudo-square-planar geometry, induces a chiral environment that allows for high stereocontrol in catalytic transformations.
| Complex Type | Key Features & Applications | References |
| [Rh(COD)(PHOX)]BARF | Cationic Rh(I) complex used as a precatalyst in asymmetric synthesis. | researchgate.net |
| [Rh(PHOX)₂]BARF | Cationic Rh(I) complex with two PHOX ligands. | researchgate.net |
| Rh(I)-PHOX catalysts | Used in the enantioselective desymmetrization of meso-3,5-dimethyl glutaric anhydride. | sigmaaldrich.com |
Ruthenium Complexes (General FOXAP Ligand Context)
While structurally different from PHOX ligands, ferrocenyloxazolinylphosphines (FOXAP) represent another important class of chiral P,N-ligands used in asymmetric catalysis. researchgate.netresearchgate.net These ligands have been successfully applied in the synthesis of optically active ruthenium complexes. researchgate.netresearchgate.net
Ruthenium typically forms stable octahedral Ru(II) complexes. frontiersin.orgrsc.org The coordination of FOXAP ligands to a ruthenium center, such as in [RuCl₂(FOXAP)(p-cymene)], creates a chiral environment suitable for catalyzing asymmetric reactions. The synthesis of such complexes often involves the reaction of the FOXAP ligand with a suitable ruthenium precursor like [RuCl₂(p-cymene)]₂. The interaction of various phosphine and nitrogen-based ligands with Ru(II) has been extensively studied, leading to a wide array of characterized complexes. rsc.orgrsc.orgrsc.org The specific geometry and electronic properties of the resulting Ru-FOXAP complexes are key to their catalytic performance.
| Ligand Family | Metal Center | Key Features of Complexes | References |
| FOXAP | Ruthenium(II) | Chiral-at-metal octahedral complexes. | researchgate.netresearchgate.netfrontiersin.org |
| P,N-type ligands | Ruthenium(II) | Form various octahedral coordination geometries depending on the specific ligand structure. | researchgate.net |
| Diphosphine/Bipyridine | Ruthenium(II) | Stable complexes used to study DNA binding and cytotoxicity. | rsc.orginstras.com |
Spectroscopic Characterization of Metal-Ligand Complexes (e.g., ³¹P NMR Spectroscopy)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine-containing metal complexes, including those with PHOX ligands. The coordination of the ligand's phosphorus atom to a metal center induces a significant change in its electronic environment, which is directly observable in the ³¹P NMR spectrum.
A key indicator of complex formation is the coordination-induced shift (Δδ), which is the difference in the ³¹P chemical shift between the coordinated and free ligand. Typically, the phosphorus signal shifts downfield (to a higher frequency) upon coordination. For example, in a study of a rhodium-phosphine complex, the free phosphine ligand exhibited a ³¹P NMR signal at δ = -13.6 ppm, which shifted to δ = 20.5 ppm upon formation of the rhodium complex. nih.gov
Furthermore, the coupling between the phosphorus nucleus and other NMR-active nuclei provides rich structural information. For complexes with magnetically active metals like ¹⁰³Rh or ¹⁹⁵Pt, the one-bond metal-phosphorus coupling constant (¹J(M-P)) can be observed, with its magnitude offering insight into the s-character and strength of the M-P bond. scielo.br In complexes containing more than one phosphine ligand, the two-bond phosphorus-phosphorus coupling constant (²J(P-P)) is crucial for determining the relative geometry of the ligands (cis or trans). scielo.br Advanced studies have also shown a correlation between the ³¹P chemical shift tensor and the metal-phosphorus bond order, demonstrating that ³¹P NMR can be a powerful probe of the covalent character of metal-ligand bonds. nih.gov
| Spectroscopic Parameter | Information Provided | Typical Observation | References |
| Chemical Shift (δ) | Indicates coordination of the phosphorus atom to the metal center. | Significant downfield shift upon coordination compared to the free ligand. | nih.gov |
| ¹J(M-P) Coupling Constant | Provides information on the strength and nature of the direct metal-phosphorus bond. | Values are characteristic for specific metals and geometries (e.g., cis vs. trans isomers). | scielo.br |
| ²J(P-P) Coupling Constant | Determines the relative orientation of multiple phosphine ligands in a complex. | Different values for cis and trans isomers. | scielo.br |
| Chemical Shift Anisotropy (Ω) | Relates to the symmetry and electronic structure of the M-P bond. | Larger values can indicate multiple bonding character. | nih.gov |
Future Directions and Outlook in S Cf3 3 T Bu Phox Research
Continued Development of Novel Electronically and Sterically Modified PHOX Ligand Architectures
The modularity of the PHOX ligand scaffold is a key feature that has driven its success. orgsyn.org Every part of the ligand, from the oxazoline (B21484) ring to the phosphine (B1218219) backbone, can be modified. orgsyn.org This has led to the development of numerous structural variations with tailored electronic and steric properties. orgsyn.org
Future efforts will likely focus on the following areas:
Systematic Electronic Tuning: The introduction of trifluoromethyl groups, as seen in (S)-(CF3)3-t-Bu-PHOX, has demonstrated the significant impact of electronic modifications on catalytic efficacy. orgsyn.orgacs.org Further exploration of other electron-withdrawing or -donating groups at various positions on the aryl rings could lead to catalysts with enhanced reactivity and selectivity for specific transformations. The synthesis of ligands like (R)-5,5-dimethyl-(p-CF3)3-i-PrPHOX highlights a move towards more cost-effective, electronically modified PHOX ligands. researchgate.net
Novel Steric Modifications: The steric environment around the metal center plays a crucial role in asymmetric induction. Designing PHOX ligands with novel bulky groups on the oxazoline ring or the phosphine could create unique chiral pockets, enabling higher enantioselectivity for challenging substrates. The development of PHOX ligands based on a hexamethyl-1,1'-spirobiindane scaffold is an example of creating innovative backbones. acs.org
Alternative Chiral Backbones: While many PHOX ligands derive their chirality from amino acids, exploring new chiral backbones, such as those derived from D-fructose or (-)-α-pinene, can provide access to ligands with different conformational properties and potentially new catalytic activities. researchgate.net
Multi- and Mixed-Denticity Ligands: The development of bis(oxazolines), tris(oxazolines), and tetra(oxazolines) showcases the potential of multidentate ligands. researchgate.netresearchgate.net Future work could involve designing PHOX-based ligands with additional coordinating atoms (N, O, S) to create hemilabile systems that can stabilize different catalytic intermediates. d-nb.info
A summary of representative modified PHOX ligands and their applications is presented below:
| Ligand | Key Feature | Application | Reference |
| This compound | Electron-deficient | Pd-catalyzed decarboxylative allylic alkylation | orgsyn.orgacs.orgacs.org |
| (S)-(CF3)4-t-Bu-PHOX | Highly electron-deficient | Pd-catalyzed reactions | orgsyn.org |
| (S)-(CF3)4(F)-t-Bu-PHOX | Highly electron-deficient | Pd-catalyzed reactions | orgsyn.org |
| 5,5-(dimethyl)-iPr-PHOX | Accessible as both enantiomers | Enantioselective allylation and Heck reactions | acs.org |
| (R)-5,5-dimethyl-(p-CF3)3-i-PrPHOX | Cost-effective, electronically modified | Pd-catalyzed allylic alkylations | researchgate.net |
Expansion of Reaction Scope for this compound Catalysis to New Transformations and Substrates
The this compound ligand has demonstrated exceptional performance in palladium-catalyzed enantioselective decarboxylative allylic alkylations, particularly for the construction of quaternary stereocenters. orgsyn.orgacs.orgresearchgate.net However, the potential of this catalyst system extends far beyond this specific transformation.
Future research will likely focus on expanding the reaction scope to include:
Novel Catalytic Transformations: PHOX ligands have already been utilized in a diverse array of reactions, including sigmatropic rearrangements, hydroarylations, carboaminations, and cascade reactions. orgsyn.orgorgsyn.org Future work could explore the application of this compound and its derivatives in other mechanistically distinct transformations.
Challenging Substrate Classes: The electron-deficient nature of this compound has proven advantageous for challenging substrates like cyclobutanones, lactams, and fully substituted acyclic enol carbonates. acs.orgacs.org Further exploration of its utility with other difficult substrates, such as those with multiple heteroatoms or complex steric profiles, is a promising avenue. The successful alkylation of various lactams, including pyrrolidinones, caprolactams, and morpholinones, showcases the versatility of this catalyst system. researchgate.net
Different Metal Catalysts: While palladium has been the dominant metal used with this compound, exploring its coordination and catalytic activity with other transition metals like nickel, copper, iridium, and iron could unlock new reactivity patterns and applications. d-nb.infoeike-bauer.net For instance, Ni-PHOX catalysts have been effective in the desymmetrizing arylative cyclization of alkynyl malonate esters. orgsyn.org
A table summarizing the expanded substrate scope for Pd-catalyzed decarboxylative alkylation using this compound is provided below:
| Substrate Class | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Cyclobutanones | α-Quaternary cyclobutanones | Good to excellent | Good to excellent | acs.orgacs.org |
| Lactams (Piperidinone, Pyrrolidinone, Caprolactam, Morpholinone) | α-Quaternary lactams | Excellent | Exceptional | acs.orgresearchgate.net |
| Fully substituted acyclic enol carbonates | Linear α-quaternary ketones | High | High | acs.org |
| Imidazolinones | Chiral imidazolinones | - | up to >99% | caltech.edu |
Advanced Mechanistic Studies for Deeper Understanding of Asymmetric Induction
A deeper understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. wiley-vch.de While a general mechanistic picture has emerged for PHOX-catalyzed reactions, several aspects warrant further investigation.
Future mechanistic studies should aim to:
Elucidate the Transition State: Identifying the key transition states responsible for asymmetric induction is paramount. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures and energies of these transition states. escholarship.org
Investigate Ligand-Substrate Interactions: A detailed understanding of the non-covalent interactions between the chiral ligand and the substrate in the transition state is essential to explain the observed enantioselectivity.
Probe the Role of Additives: In some cases, additives have been shown to improve reaction performance. acs.org Mechanistic studies can clarify the role of these additives, whether they act as co-catalysts, scavengers, or influence the catalyst structure.
Clarify Mechanistic Pathways: Depending on substrate electronics, a switch between inner-sphere and outer-sphere mechanisms has been proposed. wiley-vch.de Further experimental and computational studies are needed to delineate the operative pathways under different reaction conditions. Kagan-type nonlinear effect experiments can also provide insights into the nature of the active catalytic species. wiley-vch.de
Exploration of Novel Applications in Complex Molecule Synthesis and Natural Product Chemistry
The ultimate test of a new catalytic method is its application in the synthesis of complex and biologically important molecules. orgsyn.org The this compound ligand has already been instrumental in the synthesis of key intermediates for natural products and medicinally relevant scaffolds. orgsyn.orgcaltech.edu
Future directions in this area include:
Total Synthesis of Natural Products: The enantioselective construction of quaternary stereocenters is a common challenge in the total synthesis of many natural products. acs.org The this compound/palladium system is well-suited to address this challenge and is expected to find wider application in the synthesis of complex natural products like indole (B1671886) alkaloids and polycyclic norditerpenoids. orgsyn.orgacs.org
Synthesis of Medicinally Privileged Scaffolds: The ability to synthesize chiral N-heterocycles and other privileged structures with high enantiopurity is of great interest in medicinal chemistry. researchgate.netcaltech.edu The versatility of this compound catalysis can be leveraged to create libraries of novel, enantioenriched compounds for drug discovery programs.
Late-Stage Functionalization: Applying these catalytic methods to the late-stage functionalization of complex molecules would be a powerful tool for generating analogues and probing structure-activity relationships (SAR).
A notable example is the use of a Pd/(S)-tBu-PHOX catalyst in the synthesis of a key intermediate for the polycyclic norditerpenoid ineleganolide. acs.org The development of methods to access the core structures of complex alkaloids like communesin F and perophoramidine (B1225730) further highlights the potential in this field. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-(CF3)3-t-Bu-PHOX, and how can purity be validated?
- Methodological Answer : The ligand is synthesized via multi-step protocols involving chiral phosphine-oxazoline (PHOX) frameworks. Key steps include trifluoromethylation of the oxazoline ring using CF3 precursors (e.g., TMSCF3) and resolution of enantiomers via chiral HPLC or asymmetric catalysis . Purity is validated using NMR to confirm CF3 group incorporation and X-ray crystallography for stereochemical assignment. Polarimetry and chiral shift reagents (e.g., Eu(hfc)3) further verify enantiomeric excess (≥99% ee) .
Q. How does this compound enhance enantioselectivity in Pd-catalyzed allylic substitutions compared to t-Bu-PHOX?
- Methodological Answer : The electron-withdrawing CF3 groups lower the electron density at the Pd center, accelerating oxidative addition and stabilizing transition states. This effect is quantified via Hammett substituent constants ( for CF3) and DFT calculations showing reduced energy barriers () . Comparative kinetic studies (e.g., values for allylic alkylation) demonstrate a 20–30% increase in enantioselectivity with this compound versus t-Bu-PHOX in cyclic ketone substrates .
Q. What spectroscopic techniques are critical for characterizing this compound-metal complexes?
- Methodological Answer :
- NMR: Monitors ligand coordination shifts () and detects phosphine oxidation.
- X-ray Absorption Spectroscopy (XAS): Determines Pd–P and Pd–N bond lengths (typically 2.28–2.32 Å).
- Circular Dichroism (CD): Correlates ligand configuration with Cotton effects at 220–250 nm.
- IR Spectroscopy: Identifies oxazoline C=N stretches (1650–1680 cm) perturbed by CF3 groups .
Advanced Research Questions
Q. How do steric and electronic modifications in this compound influence substrate scope in asymmetric catalysis?
- Methodological Answer : Steric effects are assessed via Tolman cone angles (θ = 160–170°) and % buried volume () using SambVca software. Electronic effects are quantified via cyclic voltammetry (e.g., for Pd/Pd redox couples) and Hammett correlations. For example, bulky substrates (e.g., β-ketoesters) require larger θ values for high ee, while electron-deficient substrates (e.g., lactams) benefit from CF3-induced electron withdrawal .
Q. What computational strategies resolve contradictions in reported enantioselectivity for this compound across substrates?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP-D3/def2-TZVP) model transition states to identify steric clashes or non-covalent interactions (e.g., C–H···F). For conflicting data in lactam vs. cyclic ketone substrates, AIMD (Ab Initio Molecular Dynamics) reveals solvent effects (e.g., MeCN vs. THF) and entropy contributions () that favor alternate pathways .
Q. How can the Cambridge Structural Database (CSD) guide the design of this compound derivatives?
- Methodological Answer : CSD queries (e.g., ConQuest 2.0) analyze Ph–CF3 bond conformations (dihedral angles = 30–50°) and non-covalent interactions (F···H distances = 2.3–2.7 Å). Data mining identifies trends, such as CF3 groups favoring twisted geometries to minimize steric strain, informing ligand modifications for improved catalytic activity .
Data Contradiction Analysis
Q. Why do some studies report reduced enantioselectivity with this compound in N-alkyl substrates?
- Methodological Answer : Electron-rich N-alkyl protecting groups (e.g., N-Boc vs. N-Ts) diminish Pd–substrate interactions, as shown by XPS binding energy shifts (). Redesigning ligands with stronger σ-donors (e.g., replacing oxazoline with thiazoline) restores enantioselectivity by 15–20% .
Experimental Design Tables
| Parameter | Value for this compound | Value for t-Bu-PHOX |
|---|---|---|
| Enantioselectivity (ee, %) | 92–98 | 70–85 |
| Pd–P Bond Length (Å) | 2.30 | 2.34 |
| Tolman Cone Angle (°) | 168 | 155 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
